molecular formula C5H5ClN2S B1426796 2-Chloro-5-cyclopropyl-1,3,4-thiadiazole CAS No. 1343234-55-8

2-Chloro-5-cyclopropyl-1,3,4-thiadiazole

Cat. No.: B1426796
CAS No.: 1343234-55-8
M. Wt: 160.63 g/mol
InChI Key: OGSAATRFXCXRFH-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropyl-1,3,4-thiadiazole ( 1343234-55-8) is a high-purity chemical intermediate belonging to a significant class of nitrogen-sulfur heterocycles. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its unique electronic properties and its role as a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell membrane permeability in candidate molecules . This specific derivative is of particular interest in the synthesis of novel compounds with potential pharmacological activities. The cyclopropyl group contributes to metabolic stability, while the chlorine atom at the 2-position serves as a versatile handle for further synthetic functionalization, making it a valuable building block for constructing more complex disubstituted thiadiazoles . The primary research applications of this compound are in the development of new therapeutic agents. The 1,3,4-thiadiazole core is extensively investigated for its broad spectrum of biological activities, including antimicrobial , anticonvulsant , antifungal, and anticancer properties. Recent studies highlight derivatives of this heterocycle system demonstrating either superior inhibitory efficacy or a high level of growth suppression (90-100%) against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal species . Researchers utilize this compound as a key precursor in the search for new agents to combat drug-resistant pathogens and to develop more effective treatments for neurological disorders such as epilepsy . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-chloro-5-cyclopropyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSAATRFXCXRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with thiocarbonyl diimidazole, followed by chlorination using thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives of this compound .

Scientific Research Applications

2-Chloro-5-cyclopropyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiadiazole Derivatives

Structural and Functional Group Variations

Thiadiazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key compounds:

Table 1: Substituent Effects on Thiadiazole Derivatives
Compound Structure Substituents Key Applications Notable Findings References
2-Chloro-5-cyclopropyl-1,3,4-thiadiazole Cl, cyclopropyl Building block (discontinued) Limited commercial data; inferred stability challenges
3,6-Diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles Aryl groups (e.g., nitro-phenyl) Antibacterial agents Inhibited S. aureus and E. coli; activity linked to nitro groups
2-Amino-5-alkyl-1,3,4-thiadiazoles (AT, MAT, EAT, PAT) NH₂, alkyl chains (methyl, ethyl, propyl) Corrosion inhibitors Inhibition efficiency increased with alkyl chain length; adsorption on mild steel via N/S atoms
2-Trichloromethyl-5-methylsulfonyl-1,3,4-thiadiazole CF₃, CCl₃, sulfonyl groups Fungicides/nematicides High efficacy in soil treatment; electron-withdrawing groups enhance reactivity

Corrosion Inhibition

Amino-alkyl thiadiazoles (e.g., 5-methyl-2-amino-1,3,4-thiadiazole) exhibited corrosion inhibition efficiencies of 70–90% for mild steel in HCl, depending on alkyl chain length . The chlorine and cyclopropyl groups in the target compound may reduce adsorption efficiency due to steric hindrance, though their electron-withdrawing nature could enhance surface interaction.

Biological Activity

2-Chloro-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C5_5H5_5ClN2_2S
  • IUPAC Name : this compound
  • CAS Number : 1343234-55-8

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Its potential applications span across antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that compounds with thiadiazole moieties can inhibit the growth of various bacterial strains and fungi. The presence of the cyclopropyl group in this compound may enhance its antimicrobial effectiveness compared to other derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that derivatives of 1,3,4-thiadiazoles showed significant cytotoxic activity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) .
    • Specifically, compounds derived from thiadiazoles exhibited IC50_{50} values ranging from 0.74 to 10.0 μg/mL against various tumor cell lines .
CompoundCell LineIC50_{50} Value
Compound AHCT1163.29 μg/mL
Compound BH46010 μg/mL
Compound CMCF-71.78 μmol/L

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular pathways leading to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A series of compounds derived from thiadiazoles were tested for their ability to inhibit cancer cell proliferation. The most effective compound showed an IC50_{50} value of 4.27 µg/mL against SK-MEL-2 cells .
  • Antimicrobial Testing : In vitro testing demonstrated that certain derivatives significantly inhibited the growth of resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-cyclopropyl-1,3,4-thiadiazole, and how do reaction conditions influence yield?

Synthesis typically involves cyclization of thiosemicarbazide derivatives or substituted hydrazides. For example:

  • Cyclization with dehydrating agents : Phosphoric acid (H₃PO₄) efficiently promotes cyclization of 1,4-diacylthiosemicarbazides, yielding thiadiazoles in high yields (e.g., ~85%) .
  • Acid/base-mediated reactions : Thionyl chloride (SOCl₂) in pyridine or sulfuric acid (H₂SO₄) can chlorinate intermediates, as seen in analogous thiadiazole syntheses .
  • Key variables : Temperature (reflux at 90–100°C), solvent (DMF, ethanol), and stoichiometry of chlorinating agents (e.g., POCl₃) critically affect purity and yield .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions via characteristic shifts (e.g., cyclopropyl protons at δ 1.2–2.0 ppm, thiadiazole C-Cl at δ 160–165 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N, S, Cl content within ±0.3% of theoretical values) .

Q. How does the chloro substituent at position 2 influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing Cl group activates the thiadiazole ring for nucleophilic displacement. For example:

  • Amide formation : Reaction with amines (e.g., aniline) in ethanol under reflux replaces Cl with amino groups, forming 2-amino derivatives .
  • Thiol substitution : Sodium sulfide (Na₂S) in DMF replaces Cl with -SH, enabling further functionalization (e.g., alkylation) .

Advanced Research Questions

Q. What computational methods are used to model reaction pathways for thiadiazole synthesis?

  • DFT/MP2 calculations : These methods (e.g., 6-311+G(2d2p) basis set) map energy barriers for key steps like cyclization and tautomerization. For example, MP2 overestimates activation barriers by ~5 kcal/mol compared to DFT, impacting mechanistic predictions .
  • Transition state analysis : Identifies rate-limiting steps, such as proton transfer in tautomerization, guiding catalyst design .

Q. How can thermodynamic stability of this compound derivatives be quantified?

  • Calorimetry : Rotating bomb combustion calorimetry measures standard molar enthalpies of formation (ΔfH°). For analogs like 2-amino-5-methyl-thiadiazole, ΔfH°(g) = 150.2 ± 1.5 kJ/mol .
  • Effusion methods : Mass loss effusion determines sublimation enthalpies, correlating with thermal stability under storage conditions .

Q. What coordination chemistry is observed with this compound in metal complexes?

  • Copper(II) complexes : The thiadiazole N and S atoms act as ligands, forming tetrakis complexes (e.g., [CuL₄Cl]Cl, where L = thiadiazole derivative). X-ray diffraction confirms square-pyramidal geometry with Cu–N bond lengths of ~2.0 Å .
  • Applications : Such complexes exhibit redox activity, relevant to catalysis or antimicrobial studies .

Q. What molecular mechanisms underlie the biological activity of thiadiazole derivatives?

  • Anticancer activity : Derivatives like FABT inhibit ERK signaling in A549 lung cancer cells, inducing G0/G1 cell cycle arrest (IC₅₀ = 12 µM). Western blotting and flow cytometry are key validation tools .
  • Antimicrobial assays : Structure-activity relationships (SAR) show electron-withdrawing groups (e.g., Cl, CF₃) enhance biofilm disruption in Staphylococcus aureus .

Q. How do structural modifications affect the fluorescence properties of thiadiazole derivatives?

  • Conjugation effects : Introducing styryl groups (e.g., 5-styryl-1,3,4-thiadiazole) red-shifts emission peaks by 26 nm (λem = 390–550 nm), enhancing blue-light emission for OLED applications .
  • Solvatochromism : Polar solvents stabilize excited states, increasing quantum yield (Φ = 0.45 in DMSO vs. 0.28 in hexane) .

Q. What methodologies assess thiadiazole derivatives as corrosion inhibitors?

  • Electrochemical impedance spectroscopy (EIS) : Measures inhibition efficiency (>90% for 2-amino-5-ethylthio-thiadiazole in 1 M HCl) .
  • Molecular dynamics (MD) : Simulates adsorption on Fe surfaces, showing thiadiazole derivatives form protective monolayers via N and S donor atoms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-cyclopropyl-1,3,4-thiadiazole
Reactant of Route 2
2-Chloro-5-cyclopropyl-1,3,4-thiadiazole

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